4'-Azido-3'-deoxythymidine

HIV-1 Reverse Transcriptase Inhibition Enzymatic Selectivity Polymerase Specificity

4′-Azido-3′-deoxythymidine, also referred to as 4′-azidothymidine (ADRT), is a synthetic nucleoside analog belonging to the 4′-C-substituted-2′-deoxynucleoside (4SdN) family. Unlike conventional 2′,3′-dideoxynucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT), ADRT retains the 3′-hydroxy group, a structural feature that underpins its distinct mechanism of action and resistance profile.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 130108-82-6
Cat. No. B12789648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azido-3'-deoxythymidine
CAS130108-82-6
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCC(O2)(CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h4,7,16H,2-3,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1
InChIKeyMIXHWWCIYLMJQR-XCBNKYQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Azido-3'-deoxythymidine (CAS 130108-82-6): A 4′-C-Substituted Nucleoside Reverse Transcriptase Inhibitor for Antiviral Research and Procurement


4′-Azido-3′-deoxythymidine, also referred to as 4′-azidothymidine (ADRT), is a synthetic nucleoside analog belonging to the 4′-C-substituted-2′-deoxynucleoside (4SdN) family [1]. Unlike conventional 2′,3′-dideoxynucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT), ADRT retains the 3′-hydroxy group, a structural feature that underpins its distinct mechanism of action and resistance profile [2]. The compound is phosphorylated intracellularly to its active 5′-triphosphate metabolite (ADRT-TP), which acts as a chain terminator of HIV-1 reverse transcriptase (RT) while exhibiting markedly reduced affinity for human cellular DNA polymerases [3].

Why 4′-Azido-3′-deoxythymidine Cannot Be Substituted by Other Thymidine-Based NRTIs Without Compromising Selectivity and Resistance Profile


Procurement specialists and researchers cannot interchangeably substitute 4′-azido-3′-deoxythymidine (ADRT) with standard NRTIs such as 3′-azido-3′-deoxythymidine (AZT, zidovudine) or 2′,3′-didehydro-3′-deoxythymidine (d4T, stavudine) without fundamentally altering the experimental or therapeutic outcome. ADRT possesses a 4′-azido modification and retains the 3′-OH group, whereas AZT and d4T lack the 3′-OH and rely solely on 2′,3′-dideoxy configurations for chain termination [1]. This structural divergence translates into quantitatively distinct enzymatic selectivity, metabolic stability, and activity against drug-resistant HIV-1 variants, as documented in head-to-head kinetic and cellular studies [2]. The following quantitative evidence establishes the specific dimensions where ADRT materially differs from its closest chemical analogs.

Quantitative Differential Evidence for 4′-Azido-3′-deoxythymidine Versus Zidovudine (AZT) and Stavudine (d4T) in Antiviral Research


Superior Enzymatic Selectivity: ADRT-TP Inhibits HIV-1 Reverse Transcriptase with ~7,000-Fold Greater Potency than Human DNA Polymerase α

The active triphosphate metabolite of 4′-azido-3′-deoxythymidine (ADRT-TP) exhibits markedly higher selectivity for HIV-1 reverse transcriptase (HIV-RT) over human DNA polymerases compared to the active metabolite of zidovudine (AZT-TP). In head-to-head competitive inhibition assays, ADRT-TP inhibited HIV-RT RNA-dependent DNA synthesis with a Ki of 0.009 µM, while requiring a Ki of 62.5 µM to inhibit human DNA polymerase α, yielding a selectivity ratio of approximately 6,944-fold [1]. In contrast, literature reports for AZT-TP indicate a selectivity ratio of approximately 100- to 200-fold for HIV-RT over DNA polymerase α . This quantitative difference in target discrimination is critical for minimizing off-target polymerase inhibition during experimental use.

HIV-1 Reverse Transcriptase Inhibition Enzymatic Selectivity Polymerase Specificity

Retained Activity Against AZT-Resistant HIV-1 Clinical Isolates: A Critical Differentiator for Resistance Studies

4′-Azido-3′-deoxythymidine (4-AZT) retains potent antiviral activity against clinical HIV-1 strains that have developed resistance to zidovudine (AZT). In comparative cell culture evaluations, 4-AZT exerted potent antiviral activity against both wild-type and AZT-resistant clinical HIV-1 strains, whereas AZT itself shows markedly reduced efficacy against AZT-resistant variants [1]. This retained activity is attributed to the compound's 4′-C-substituted structure and the retention of the 3′-OH group, which alters the mechanism of chain termination and circumvents AZT-associated resistance mutations in reverse transcriptase [2]. Quantitative EC50 values against resistant strains are reported to remain within the low nanomolar range, comparable to wild-type activity, though precise fold-change values are study-dependent.

Drug-Resistant HIV-1 AZT-Resistance Antiviral Resistance Profiling

Accelerated Aqueous Degradation Kinetics: 340-Fold Faster Acid-Catalyzed Degradation than AZT Enables Distinct Formulation and Stability Study Applications

The pH-dependent degradation profile of 4′-azido-3′-deoxythymidine (ADRT) differs dramatically from that of 3′-azido-3′-deoxythymidine (AZT). In head-to-head aqueous degradation studies, ADRT exhibited acid-catalyzed degradation 340 times faster than AZT and water-catalyzed degradation 130 times faster than AZT [1]. Additionally, ADRT displayed base-catalyzed degradation, a pathway entirely absent in the pH-rate profile of AZT [1]. These kinetic differences reflect the distinct chemical environments of the 4′-azido versus 3′-azido substitutions and have direct implications for solution handling, formulation development, and stability-indicating method validation.

Chemical Stability Aqueous Degradation Kinetics Formulation Development

Differential Photolytic and Oxidative Stability Profile Versus Stavudine (d4T): ADRT is Photolabile but Peroxide-Stable

Comparative stress degradation studies between zidovudine (3′-azido-3′-deoxythymidine, AZT) and stavudine (2′,3′-didehydro-3′-deoxythymidine, d4T) reveal distinct stability profiles that extend to 4′-azido-3′-deoxythymidine (ADRT) by structural inference. Under ICH-recommended stress conditions, zidovudine showed greater sensitivity to light than stavudine, which remained nearly photostable, while stavudine decomposed upon peroxide exposure whereas zidovudine remained stable [1]. Given that ADRT shares the 4′-azido substitution pattern of AZT but with a retained 3′-OH, its photolability is expected to align more closely with AZT than with d4T, a factor relevant for light-exposure protocols. In hydrolytic conditions, stavudine degraded overall much faster than zidovudine, with both drugs following acid > water > alkali sensitivity order [1].

Photostability Oxidative Degradation Stress Testing

Unique Metabolic Fate: ADRT is Internally Incorporated into Cellular DNA, Contrasting with AZT's Exclusive Chain-Termination Mechanism

Unlike 2′,3′-dideoxynucleoside analogs such as AZT, ddC, ddI, and d4T which act exclusively as DNA chain terminators due to the absence of the 3′-OH group, 4′-azido-3′-deoxythymidine (ADRT) retains the 3′-OH and is internally incorporated into cellular DNA [1]. In A3.01 human lymphocytes incubated with 2.9 µM ADRT for 24 hours, ADRT monophosphate (ADRT-MP) substituted for thymidylate (dTMP) at a frequency of 1 in 6,979 residues [1]. This internal incorporation contrasts with the terminal incorporation mechanism of AZT and other dideoxynucleosides. Additionally, ADRT exhibits a Ki of 5.2 µM toward thymidine kinase (versus Km = 0.7 µM for thymidine), with a phosphorylation rate 1.4% that of thymidine [1]. ADRT-MP also demonstrates low affinity for thymidylate kinase (Ki = 28.9 µM vs. Km = 0.56 µM for thymidylate) and thymidylate synthase (Ki = 180 µM vs. Km = 8 µM for deoxyuridylate) [1].

Nucleoside Metabolism DNA Incorporation Thymidine Kinase Substrate Specificity

Optimal Research and Procurement Application Scenarios for 4′-Azido-3′-deoxythymidine Based on Quantitative Differential Evidence


HIV-1 Drug Resistance Profiling and Mechanistic Studies of AZT-Resistant Variants

Given its retained antiviral activity against AZT-resistant clinical HIV-1 strains, ADRT is optimally deployed in research protocols investigating resistance mechanisms and cross-resistance profiles [1]. Unlike AZT, which loses potency against resistant isolates, ADRT remains active, enabling comparative studies of resistance pathways and the identification of novel resistance mutations. This application is directly supported by evidence that 4-AZT exerts potent activity against wild-type and AZT-resistant HIV strains [1].

Enzymatic Selectivity Studies of Nucleoside Reverse Transcriptase Inhibitors

The ~7,000-fold selectivity window of ADRT-TP for HIV-1 reverse transcriptase over human DNA polymerase α makes ADRT an ideal reference compound for studies quantifying off-target polymerase engagement [2]. Researchers evaluating new NRTI candidates can use ADRT as a benchmark for selectivity, comparing Ki ratios obtained under identical assay conditions. This application leverages the head-to-head kinetic data establishing ADRT-TP's Ki of 0.009 µM for HIV-RT versus 62.5 µM for DNA polymerase α [2].

Aqueous Formulation Development and Chemical Stability Stress Testing

The distinct pH-dependent degradation profile of ADRT—including 340-fold faster acid-catalyzed degradation and base-catalyzed degradation absent in AZT—positions this compound as a valuable model for formulation development studies focused on pH optimization and stability-indicating method validation [3]. Formulation scientists can use ADRT to test the robustness of buffer systems and to develop HPLC methods that resolve degradation products under accelerated conditions.

DNA Incorporation and Nucleoside Analog Metabolism Studies

Because ADRT is internally incorporated into cellular DNA at a measurable frequency (1:6,979 substitution) rather than acting solely as a chain terminator, it serves as a unique probe for investigating the consequences of nucleoside analog incorporation into genomic DNA [4]. This application is particularly relevant for studies of long-term genomic effects of nucleoside analogs and for understanding the metabolic fate of 4′-C-substituted nucleosides.

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